Gopherenediol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Gopherenediol is a diterpenoid compound with putative antifeedant activity against mammalian herbivores. It is found in the plant species Euphorbia lathyris (commonly known as gopherweed) from the family Euphorbiaceae . This compound plays a crucial role in protecting gopherweed by deterring herbivores from feeding on it.

Molecular Structure Analysis

Aplicaciones Científicas De Investigación

Anti-Feeding Compound

Gopherenediol is a diterpenoid with putative antifeedant activity against mammalian herbivores . It is the active compound that forms a deterrent effect, protecting gopherweed, Euphorbia lathyris (Euphorbiaceae), from feeding by mammalian herbivores . This includes deer, lagomorphs, or rodents .

Root Extract for Bioassays

Gopherenediol is one of the compounds isolated from the root extract of gopherweed in bioassays . The root extracts of gopherweed, which contain Gopherenediol, have been found to reduce feeding when tested on free-ranging eastern cottontails, Sylvilagus floridanus .

Potential Pesticide

Given its deterrent effect on mammalian herbivores, Gopherenediol could potentially be used as a natural pesticide. Its presence in gopherweed is believed to be the reason why subterranean rodents feeding on the roots are said to be "killed because of its highly irritant gastric effect" .

Study of Herbivore Behavior

The presence of Gopherenediol in gopherweed and its effect on herbivores can be used in the study of herbivore behavior. It provides chemosignals in the absence of visual cues, which can be useful in understanding how herbivores interact with their environment .

Medicinal Research

Although very toxic, the leaves, latex, and seed oil of gopherweed, which contain Gopherenediol, have been used in folk medicine for a variety of ailments . This opens up potential avenues for medicinal research involving Gopherenediol.

Potential Fuel Source

During the 1970s, gopherweed had attracted interest as a potential, though expensive, source of hydrocarbons resembling gasoline . While it’s not directly stated that Gopherenediol is involved in this application, its presence in gopherweed suggests potential for further research in this area.

Mecanismo De Acción

Target of Action

Gopherenediol is a diterpenoid that primarily targets mammalian herbivores . The compound is thought to have antifeedant activity, meaning it deters these animals from feeding .

Mode of Action

It is believed to interact with its targets (mammalian herbivores) by creating a deterrent effect . This effect protects plants, particularly gopherweed and Euphorbia lathyris (Euphorbiaceae), from being consumed by these herbivores .

Biochemical Pathways

The compound’s antifeedant activity suggests it may influence pathways related to feeding behavior in mammalian herbivores .

Result of Action

The primary result of Gopherenediol’s action is the deterrence of feeding by mammalian herbivores . This protective effect helps to safeguard plants like gopherweed and Euphorbia lathyris (Euphorbiaceae) from being eaten .

Action Environment

The action of Gopherenediol is likely influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the specific species of herbivore and their feeding habits. Additionally, factors such as the plant’s growth stage and environmental conditions could potentially affect the production and efficacy of Gopherenediol .

Propiedades

IUPAC Name |

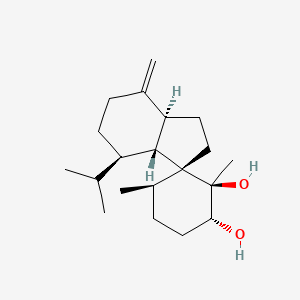

(1'R,2'R,3R,3aR,4R,5'R,7aS)-1',5'-dimethyl-7-methylidene-4-propan-2-ylspiro[2,3a,4,5,6,7a-hexahydro-1H-indene-3,6'-cyclohexane]-1',2'-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-12(2)15-8-6-13(3)16-10-11-20(18(15)16)14(4)7-9-17(21)19(20,5)22/h12,14-18,21-22H,3,6-11H2,1-2,4-5H3/t14-,15-,16-,17-,18-,19+,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMSCRZKAZKYED-AIFSHUDHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C12CCC3C2C(CCC3=C)C(C)C)(C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@]([C@]12CC[C@H]3[C@H]2[C@H](CCC3=C)C(C)C)(C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gopherenediol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.